Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo-

Description

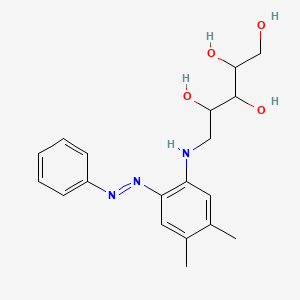

Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo- is a structurally complex aromatic compound characterized by:

- 4,5-Dimethyl substitution on the phenylamine core.

- An N-ribityl group (a sugar-derived moiety) at the amine position.

- A phenylazo group (-N=N-C₆H₅) at the 2-position of the aromatic ring.

Properties

IUPAC Name |

5-(4,5-dimethyl-2-phenyldiazenylanilino)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARUXRZZSJCXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NCC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by azo coupling with xylidine derivatives. The final step involves the reduction of the resulting azo compound to form the deoxy ribitol derivative. The reaction conditions often require controlled temperatures, acidic or basic environments, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol undergoes various chemical reactions, including:

Oxidation: The phenylazo group can be oxidized to form nitroso or nitro derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: The xylidino moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, acids, or bases facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted xylidino derivatives.

Scientific Research Applications

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo chemistry.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol involves its interaction with molecular targets through its phenylazo and xylidino groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo redox reactions and form reactive intermediates contributes to its diverse biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Bioactivity

4,5-Dimethyl vs. 3,4-Dimethyl Substitutions

- 4,5-Dimethylphenylamine derivatives (as in the target compound) are less commonly studied compared to 3,4-dimethylphenylamine analogues.

- In angucyclinone synthesis, 3,4-dimethylphenylamine exhibited potent activation of the Nrf2 transcription factor (IC₅₀ = 2.1–2.2 µM), attributed to optimal steric and electronic effects from the substitution pattern .

N-Ribityl vs. Other N-Substituents

- The N-ribityl group enhances hydrophilicity and bioavailability compared to non-sugar substituents (e.g., methoxy or furoxan groups).

- For example, 4,5-dimethoxy-2-(3-methylfuroxan-4-yl)phenylamine (Am) showed strong antimicrobial activity (MIC = 12.5 µg/mL against Staphylococcus aureus) but lower solubility due to its methoxy and furoxan groups .

Phenylazo Group vs. Alternative Linkages

- The phenylazo group introduces a rigid, planar structure that can enhance intercalation with biological targets (e.g., DNA or enzymes).

- In contrast, imine or thiazolidinone linkages (as in derivatives of compound Am) prioritize hydrogen-bonding interactions, which may reduce cytotoxicity but improve selectivity .

Key Research Findings and Implications

Substituent Position Dictates Bioactivity :

- 3,4-Dimethylphenylamine derivatives outperform 4,5-dimethyl analogues in Nrf2 activation, highlighting the importance of substitution geometry .

N-Ribityl Enhances Drug-Like Properties :

- The ribityl group’s hydrophilicity could mitigate toxicity issues observed in lipophilic analogues like compound Am .

Phenylazo Group as a Double-Edged Sword :

- While the azo linkage improves target binding, it may also increase metabolic instability compared to imine-based derivatives .

Biological Activity

Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo- (commonly referred to as 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol) is a complex organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo- has the following chemical formula:

- Molecular Formula : C19H25N3O4

- Molecular Weight : 359.4 g/mol

The compound features a phenylazo group attached to a xylidino moiety, linked to a deoxy ribitol backbone. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its phenylazo and xylidino groups. These interactions can modulate biochemical pathways involved in cellular signaling and metabolic processes. The ability of the compound to undergo redox reactions enhances its potential as a biochemical probe and therapeutic agent.

Biological Activities

Research indicates that Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo- exhibits several biological activities:

- Antioxidant Properties : The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes related to metabolic disorders, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism .

- Pharmacological Effects : Preliminary studies suggest that it may have therapeutic applications in managing conditions like diabetes due to its impact on insulin signaling pathways .

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various phenylazo compounds, including Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo-. The results demonstrated significant radical scavenging activity compared to standard antioxidants such as ascorbic acid. The study highlighted the compound's potential for use in formulations aimed at reducing oxidative damage in biological systems.

Enzyme Inhibition Studies

In another study focusing on DPP-IV inhibition, researchers synthesized several derivatives of phenylazo compounds. Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo- was found to exhibit subnanomolar inhibition of DPP-IV in vitro. This finding supports its potential role in diabetes management by enhancing GLP-1 levels and improving insulin sensitivity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | DPP-IV Inhibition | Antioxidant Activity |

|---|---|---|---|

| Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo- | 359.4 g/mol | Subnanomolar | High |

| 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-arabitol | 345.3 g/mol | Moderate | Moderate |

| 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-xylitol | 357.4 g/mol | Low | Low |

This table illustrates the comparative biological activities of Phenylamine against similar compounds, showcasing its superior DPP-IV inhibition and antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.